4-((6-Methylquinolin-4-yl)oxy)aniline
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Overview
Description
4-((6-Methylquinolin-4-yl)oxy)aniline is a chemical compound with the molecular formula C16H14N2O and a molecular weight of 250.30 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of 4-((6-Methylquinolin-4-yl)oxy)aniline typically involves multiple steps, including chlorination and nucleophilic substitution reactions . One common method starts with the chlorination of 6-methylquinolin-4-ol, followed by the nucleophilic substitution with aniline to form the desired product . The reaction conditions often involve the use of solvents such as diphenyl ether and catalysts like POCl3 .
Chemical Reactions Analysis
4-((6-Methylquinolin-4-yl)oxy)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include Zn/AcOH for reduction and triphenylphosphine for substitution . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of quinoline N-oxide derivatives .
Scientific Research Applications
This compound has several scientific research applications. In the field of chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, derivatives of 4-((6-Methylquinolin-4-yl)oxy)aniline have shown potential as antimicrobial and anticancer agents . Additionally, it is used in the development of materials with specific electronic properties .
Mechanism of Action
The mechanism of action of 4-((6-Methylquinolin-4-yl)oxy)aniline involves its interaction with molecular targets such as enzymes and receptors . For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . This mechanism is particularly relevant in its antimicrobial applications.
Comparison with Similar Compounds
4-((6-Methylquinolin-4-yl)oxy)aniline can be compared with other quinoline derivatives, such as 4-hydroxyquinoline and 2-hydroxyquinoline . These compounds share a similar quinoline backbone but differ in their functional groups, which can significantly impact their chemical properties and biological activities . The presence of the 6-methyl and 4-oxy aniline groups in this compound makes it unique and potentially more effective in certain applications .
Properties
Molecular Formula |
C16H14N2O |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
4-(6-methylquinolin-4-yl)oxyaniline |
InChI |
InChI=1S/C16H14N2O/c1-11-2-7-15-14(10-11)16(8-9-18-15)19-13-5-3-12(17)4-6-13/h2-10H,17H2,1H3 |
InChI Key |
SLGHJMUFOWORKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C=C1)OC3=CC=C(C=C3)N |
Origin of Product |
United States |
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